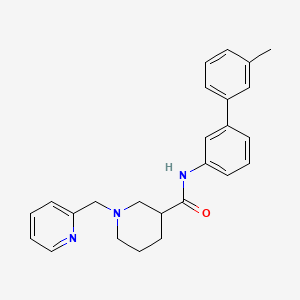
N-(3'-methyl-3-biphenylyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3'-methyl-3-biphenylyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxamide, also known as JNJ-42153605, is a small-molecule antagonist of the orexin-1 receptor (OX1R). Orexin receptors are involved in the regulation of sleep-wake cycles, feeding behavior, and reward pathways. JNJ-42153605 has been studied for its potential therapeutic applications in sleep disorders, addiction, and obesity.
Mécanisme D'action
N-(3'-methyl-3-biphenylyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxamide is a selective antagonist of the orexin-1 receptor. Orexin-1 receptors are primarily located in the hypothalamus, and are involved in the regulation of sleep-wake cycles, feeding behavior, and reward pathways. This compound binds to the orexin-1 receptor and blocks the binding of orexin, the endogenous ligand for the receptor. This results in a reduction in the activity of the orexin-1 receptor, which leads to the observed effects on sleep, addiction, and feeding behavior.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to increase sleep time and improve sleep quality. It has also been shown to reduce drug-seeking behavior and alcohol consumption. In addition, this compound has been shown to reduce food intake and body weight.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3'-methyl-3-biphenylyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxamide is its selectivity for the orexin-1 receptor. This allows for more specific targeting of the receptor, and reduces the potential for off-target effects. However, one of the limitations of this compound is its relatively short half-life in vivo. This can make it difficult to achieve sustained effects in animal models, and may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for research on N-(3'-methyl-3-biphenylyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxamide. One area of research could be in the development of more potent and selective orexin-1 receptor antagonists. This could lead to improved therapeutic applications for sleep disorders, addiction, and obesity.
Another area of research could be in the study of the orexin-1 receptor in other disease states. For example, orexin-1 receptors have been implicated in the regulation of stress and anxiety. This compound could be studied in animal models of anxiety disorders to determine its potential therapeutic applications in this area.
Finally, this compound could be studied in combination with other drugs to determine its potential synergistic effects. For example, this compound could be studied in combination with other drugs for the treatment of addiction or obesity to determine if it has additive or synergistic effects.
Méthodes De Synthèse
The synthesis of N-(3'-methyl-3-biphenylyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxamide has been described in several scientific publications. The most commonly used method involves the reaction of 3-(bromomethyl)-2-methoxybiphenyl with 2-pyridinemethanol to form the intermediate 3-(2-pyridinylmethyl)-2-methoxybiphenyl. This intermediate is then reacted with piperidine-3-carboxylic acid to yield this compound.
Applications De Recherche Scientifique
N-(3'-methyl-3-biphenylyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the treatment of sleep disorders. Orexin receptors are involved in the regulation of sleep-wake cycles, and antagonists of these receptors have been shown to promote sleep. This compound has been studied in animal models of insomnia, and has been shown to increase sleep time and improve sleep quality.
Another area of research has been in the treatment of addiction. Orexin receptors are involved in the reward pathways of the brain, and antagonists of these receptors have been shown to reduce drug-seeking behavior. This compound has been studied in animal models of addiction, and has been shown to reduce cocaine self-administration and alcohol consumption.
This compound has also been studied for its potential use in the treatment of obesity. Orexin receptors are involved in the regulation of feeding behavior, and antagonists of these receptors have been shown to reduce food intake. This compound has been studied in animal models of obesity, and has been shown to reduce food intake and body weight.
Propriétés
IUPAC Name |
N-[3-(3-methylphenyl)phenyl]-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O/c1-19-7-4-8-20(15-19)21-9-5-12-23(16-21)27-25(29)22-10-6-14-28(17-22)18-24-11-2-3-13-26-24/h2-5,7-9,11-13,15-16,22H,6,10,14,17-18H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRVPLWIYMDIIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC=C2)NC(=O)C3CCCN(C3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

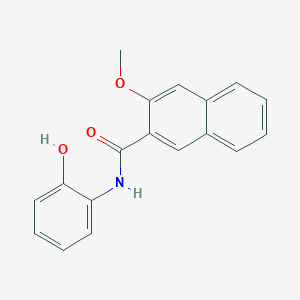
![(2E)-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(2-thienyl)acrylamide](/img/structure/B6017672.png)
![4-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B6017678.png)
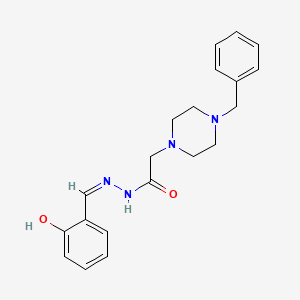
![1-(3,4-dichlorobenzyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine hydrochloride](/img/structure/B6017687.png)
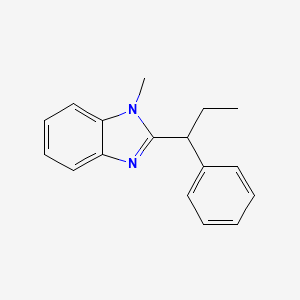
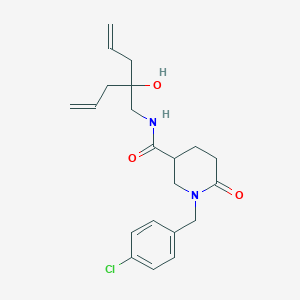
![1-(4-ethyl-1-piperazinyl)-3-(3-{[(3-phenylpropyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6017702.png)
![2-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6017709.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6017719.png)
![7-[(1-phenylspiro[2.4]hept-1-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6017728.png)
![2-{3-[2-(3,4-dimethoxyphenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B6017736.png)
![3-{[(3-chlorobenzyl)amino]methyl}-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6017747.png)
![N-(2-chlorobenzyl)-3-{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6017759.png)